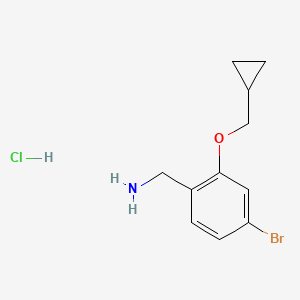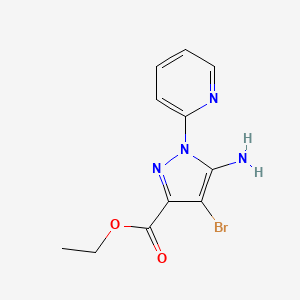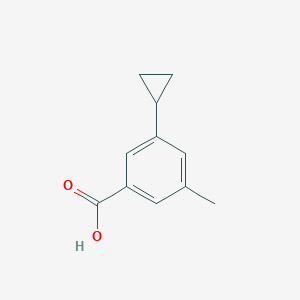
3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-nitrophenol and azetidine-1-carboxylic acid tert-butyl ester.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while hydrolysis would produce the corresponding carboxylic acid.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
- 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid methyl ester
- 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid ethyl ester
- 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester derivative may exhibit unique properties compared to its methyl, ethyl, or isopropyl counterparts, such as differences in solubility, stability, and reactivity. These differences can influence its suitability for specific applications in research and industry.
特性
分子式 |
C15H19BrN2O4 |
|---|---|
分子量 |
371.23 g/mol |
IUPAC名 |
tert-butyl 3-(2-bromo-4-carbamoylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(20)18-7-10(8-18)21-12-5-4-9(13(17)19)6-11(12)16/h4-6,10H,7-8H2,1-3H3,(H2,17,19) |
InChIキー |
ZDOQYSVHKDOGSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)




![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)


